molecular formula C15H12ClNO2S B2507512 3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one CAS No. 1232798-55-8

3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one

Cat. No.: B2507512
CAS No.: 1232798-55-8
M. Wt: 305.78
InChI Key: YNDKGSVLIXZIPX-UHFFFAOYSA-N
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Description

3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one is a chemical compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one typically involves the reaction of 10H-phenothiazine with appropriate reagents to introduce the chloro and oxido groups. One common method involves the chlorination of 10H-phenothiazine followed by oxidation to form the desired compound. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often utilizing advanced techniques such as catalytic processes and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxido group, potentially converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized phenothiazine derivatives.

Scientific Research Applications

3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex phenothiazine derivatives.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects. This compound may serve as a lead compound for developing new therapeutic agents.

    Industry: It can be used in the development of materials with specific electronic or optical properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its pharmacological effects. Additionally, the oxido group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one is unique due to the presence of both chloro and oxido groups, which provide distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-chloro-1-(5-oxophenothiazin-10-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c16-10-9-15(18)17-11-5-1-3-7-13(11)20(19)14-8-4-2-6-12(14)17/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDKGSVLIXZIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2=O)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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